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molecular formula C17H13F3N4S B8563319 N-[3-cyclopropyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[3-cyclopropyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No. B8563319
M. Wt: 362.4 g/mol
InChI Key: IRMHXVUERTUKBK-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a flask were added N-[3-(bromomethyl)-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)-pyrimidin-2-amine (523 mg, 1.30 mmol), cyclopropyl boronic acid (336 mg, 3.91 mmol), potassium phosphate (968 mg, 4.56 mmol), Pd(OAc)2 (15 mg, 0.07 mmol) and tricyclohexylphosphine (37 mg, 0.13 mmol). Degassed toluene (10 mL) and water (0.5 mL) were added and the solution was evacuated and then purged with argon 5 times. The mixture was then heated in the microwave at 130° C. for 30 minutes. The reaction was diluted with ethyl acetate, washed with water, dried over magnesium sulfate, filtered and concentrated. Flash chromatography was used for purification to yield N-[3-cyclopropyl-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine (384 mg, 1.06 mmol, 81% yield). MS ESI: [M+H]+ m/z 363. 1H NMR (500 MHz, DMSO-d6) δ 10.23 (s, 1H), 9.06 (s, 1H), 8.83 (d, J=4.8, 1H), 8.23 (s, 1H), 7.92 (s, 1H), 7.41 (s, 1H), 7.28 (d, J=4.9, 1H), 7.12 (s, 1H), 2.03-1.80 (m, 1H), 1.05-0.92 (m, 2H), 0.78-0.61 (m, 2H).
Name
N-[3-(bromomethyl)-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)-pyrimidin-2-amine
Quantity
523 mg
Type
reactant
Reaction Step One
Quantity
336 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
968 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([NH:14][C:15]2[N:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[CH:17][N:16]=2)[CH:6]=[C:7]([C:9]2[S:13][CH:12]=[N:11][CH:10]=2)[CH:8]=1.[CH:25]1(B(O)O)C[CH2:26]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>CC([O-])=O.CC([O-])=O.[Pd+2].O.C1(C)C=CC=CC=1>[CH:2]1([C:3]2[CH:4]=[C:5]([NH:14][C:15]3[N:20]=[C:19]([C:21]([F:24])([F:23])[F:22])[CH:18]=[CH:17][N:16]=3)[CH:6]=[C:7]([C:9]3[S:13][CH:12]=[N:11][CH:10]=3)[CH:8]=2)[CH2:26][CH2:25]1 |f:2.3.4.5,7.8.9|

Inputs

Step One
Name
N-[3-(bromomethyl)-5-(1,3-thiazol-5-yl)phenyl]-4-(trifluoromethyl)-pyrimidin-2-amine
Quantity
523 mg
Type
reactant
Smiles
BrCC=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
Name
Quantity
336 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
potassium phosphate
Quantity
968 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
37 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
15 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Step Two
Name
Quantity
0.5 mL
Type
solvent
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution was evacuated
CUSTOM
Type
CUSTOM
Details
purged with argon 5 times
ADDITION
Type
ADDITION
Details
The reaction was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Flash chromatography was used for purification

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C=1C=C(C=C(C1)C1=CN=CS1)NC1=NC=CC(=N1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.06 mmol
AMOUNT: MASS 384 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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